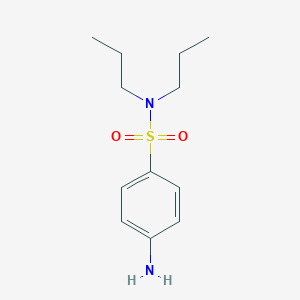

4-amino-N,N-dipropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C12H20N2O2S and a molecular weight of 256.37 g/mol . It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which is further substituted with N,N-dipropyl groups and a sulfonamide group (-SO2NH2). This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide typically involves the following steps:

Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

Sulfonation: Aniline is sulfonated to form 4-aminobenzenesulfonamide using chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

4-amino-N,N-dipropylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-amino-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes, making the compound useful in antimicrobial and anticancer research .

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-N,N-dimethylbenzenesulfonamide

- 4-amino-N,N-diethylbenzenesulfonamide

- 4-amino-N,N-dibutylbenzenesulfonamide

Uniqueness

4-amino-N,N-dipropylbenzenesulfonamide is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its dimethyl and diethyl analogs, the dipropyl derivative exhibits different solubility, reactivity, and biological activity, making it valuable for specialized applications .

Actividad Biológica

4-Amino-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its biological activities, particularly as an antimicrobial agent. This compound exhibits various mechanisms of action that inhibit bacterial growth and influence other biological processes. This article reviews the biological activity of this compound, including its antimicrobial properties, effects on DNA synthesis, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₈N₂O₂S

- Molecular Weight : 250.35 g/mol

- Chemical Structure : The compound features a benzenesulfonamide core with an amino group and two propyl groups attached to the nitrogen atom.

Antimicrobial Activity

This compound has been shown to effectively inhibit bacterial growth through several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes that catalyze the formation of acyl radicals from alkoxy radicals, preventing lipid peroxidation in bacterial membranes .

- Interference with DNA Synthesis : It binds to nucleophilic sites on DNA gyrase, inhibiting its activity and thus blocking DNA replication .

- Impact on Nucleotide Synthesis : The compound disrupts the synthesis of nucleotides and proteins by interfering with relevant enzymes, further contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing a strong correlation between concentration and inhibition of growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

This data suggests that the compound could serve as a potential candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

In Vivo Studies

In vivo studies have indicated that the compound also exhibits anticonvulsant properties. In tests involving mice subjected to maximal electroshock seizures, it demonstrated an effective dose (ED50) of 18.02 mg/kg with a therapeutic index (PI) of 9.5, suggesting a favorable safety profile compared to traditional anticonvulsants like phenobarbital .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise in various therapeutic contexts:

- Antimicrobial Therapy : Its ability to inhibit bacterial growth positions it as a candidate for treating infections caused by resistant strains.

- Neurological Disorders : The anticonvulsant effects may offer new avenues for managing epilepsy and other seizure disorders.

Propiedades

IUPAC Name |

4-amino-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGJIKAEBFXGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366870 |

Source

|

| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21646-92-4 |

Source

|

| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.